molecular formula C10H13ClN2O B2704001 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride CAS No. 1251924-23-8

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride

Cat. No. B2704001
CAS RN: 1251924-23-8
M. Wt: 212.68
InChI Key: HYGCUUGLGCQWIP-UHFFFAOYSA-N
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Description

“2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1251924-23-8 . It has a molecular weight of 212.68 .


Molecular Structure Analysis

The InChI code for “2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride” is 1S/C10H12N2O.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,7,12H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of “2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Electrochemical Studies

"2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride" and related compounds have been the subject of electrochemical studies. For instance, research on 4-aminophenol, a compound with structural similarities, at gold electrodes in both aqueous and organic media, including acetonitrile, has been conducted. These studies provide insights into the electrochemical behavior and oxidation products of such compounds, highlighting their potential in electrochemical applications and synthesis processes (Schwarz et al., 2003).

Analytical Chemistry Applications

Compounds structurally related to "2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride" have been used in the development of analytical methods. For example, the determination of pKa values of azo dyes in acetonitrile illustrates the role of such compounds in understanding the acidity and basicity in non-aqueous solutions, which is critical for analytical and synthetic chemistry (Kurtoglu et al., 1999).

Interaction Studies

Research into the interactions and crystallization behavior of compounds, including those with acetonitrile, sheds light on the structural and conformational properties essential for materials science and supramolecular chemistry. Studies on helix-helix interactions and the inclusion behavior of specific compounds in acetonitrile point towards the exploration of molecular recognition and assembly processes (Stefankiewicz et al., 2011).

Catalysis and Synthesis

The utility of "2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride" related compounds in catalytic processes has also been investigated. For example, studies on the liquid-phase hydroxylation of phenol using H2O2 as an oxidant in acetonitrile demonstrate the potential of these compounds in facilitating environmentally benign oxidation reactions (Maurya et al., 2004).

Drug Analysis and Pharmacokinetics

Moreover, compounds similar to "2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride" have found applications in the pharmaceutical industry, particularly in the analysis and pharmacokinetic studies of drugs. The development of chromatographic methods for the determination of drugs and their metabolites in biological matrices underscores the importance of these compounds in ensuring drug efficacy and safety (Dongala et al., 2021).

Safety and Hazards

The safety information for “2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. The signal word is "Warning" .

properties

IUPAC Name

2-[4-(1-aminoethyl)phenoxy]acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGCUUGLGCQWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride

CAS RN

1251924-23-8
Record name 2-[4-(1-aminoethyl)phenoxy]acetonitrile hydrochloride
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